Diptericin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DLHIPPPDNKINWPQLSGGGGGSPKTGYDININAQQK |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
The unique properties of diptericin make it a candidate for various therapeutic applications:
- Antibiotic Development : Given the rising resistance to conventional antibiotics, this compound's specific action against Gram-negative bacteria positions it as a potential template for new antibiotic formulations .
- Biopesticides : this compound can be utilized in agricultural settings as a biopesticide to control harmful bacterial populations without affecting beneficial microorganisms .
- Wound Healing : The antimicrobial properties of this compound suggest its potential use in wound care products, helping to prevent infections and promote healing .
Ecological and Evolutionary Insights
This compound's role extends beyond individual health; it also provides insights into ecological dynamics:
- Host-Microbe Interactions : Studies demonstrate that the presence of specific bacteria in the environment can drive the evolution of this compound variants, highlighting a co-evolutionary relationship between hosts and their microbial communities . This adaptability is crucial for maintaining ecological balance.
- Insect Immunity Research : As a model organism, Drosophila melanogaster serves as an excellent platform for studying immune responses and the evolutionary aspects of AMPs like this compound. This research can inform broader biological and medical fields .
Case Study 1: Efficacy Against Pathogens
A study examined the effectiveness of this compound against various bacterial strains. Results indicated that flies lacking this compound were significantly more susceptible to infections by P. rettgeri, underscoring its critical role in immune defense .
Case Study 2: Environmental Impact
Research involving black soldier fly larvae demonstrated that these larvae could reduce E. coli populations in manure through mechanisms potentially involving this compound-like peptides. This finding suggests practical applications in waste management and environmental health .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Antibiotic Development | Potential development of new antibiotics | Specificity against Gram-negative bacteria |
| Biopesticides | Use as a biopesticide in agriculture | Effective control of harmful bacteria |
| Wound Healing | Applications in wound care products | Promotes healing and prevents infections |
| Ecological Insights | Understanding host-microbe interactions | Co-evolutionary dynamics influencing immunity |
Chemical Reactions Analysis
Post-translational Modifications
Glycosylation
Diptericin can undergo glycosylation, where sugar moieties are attached to the peptide chain . Specifically, this compound from Phormia terranovae has two O-linked trisaccharides attached to threonine residues at positions 10 and 54 . These trisaccharides have the structure glucose-->galactose-->N-acetylgalactosamine-->(threonine) .
Amidation
this compound is also modified by C-terminal amidation .
Effects of Chemical Modifications on Activity
Activity of Fragments
Neither the N-terminal drosocin-analog fragment nor the C-terminal attacin-analog region of this compound are active against tested bacterial strains, suggesting the active site lies outside these homology domains .
Antibacterial Activity and Mechanism
Activity Spectrum
this compound displays antibacterial activity against Gram-negative bacteria . It is highly potent against Escherichia coli strains .
Membrane Permeability
this compound increases the permeability of both the outer and inner membranes of E. coli cells, which is a suggested mechanism of action .
Structural Characteristics
this compound lacks a defined structure in solution, as demonstrated by nuclear magnetic resonance (NMR) spectroscopy and circular dichroism .
Induction of this compound Expression
Immune Response
Insects rapidly synthesize this compound in response to bacterial challenges .
Inducers
Gram-negative bacteria are potent inducers of this compound gene expression . Fungi and, to a lesser extent, some Gram-positive bacteria can also induce this compound expression .
Signaling Pathways
this compound gene expression is regulated by the imd pathway via the Rel transcription factor Relish . The PGRP-LE receptor is involved in activating the imd pathway, leading to this compound expression .
Role in Host Defense
Specific Pathogens
Different this compound isoforms may target specific pathogens. For example, in Drosophila melanogaster, this compound A (DptA) is specific to Providencia rettgeri, while this compound B (DptB) is specific to Acetobacter .
Evolutionary Adaptation
The presence of this compound-like genes in different species of Diptera correlates with the presence of specific bacteria in their environment, suggesting an adaptive evolutionary response .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Related AMPs
| Feature | This compound | Attacin | Drosocin | Cecropin |
|---|---|---|---|---|
| Molecular Weight | ~9 kDa | ~20–25 kDa | ~4–5 kDa | ~4 kDa |
| Key Domains | P domain, G domain | G domain | Glycosylated Thr | α-helical |
| Glycosylation | No | No | Yes (Threonine) | No |
| Primary Targets | Gram-negative | Gram-negative | Gram-negative | Gram-positive/-negative |
| Regulatory Pathway | Imd | Imd/Toll | Imd | Toll |
Functional Divergence from Drosocin and MPAC
While this compound and Drosocin both target Gram-negative bacteria, Drosocin requires O-glycosylation of a critical threonine residue for activity, a modification absent in this compound . MPAC, derived from Attacin C, shares functional overlap with Drosocin but is structurally distinct from this compound due to its smaller size and lack of glycine repeats . Notably, Drosophila mutants lacking both this compound and MPAC exhibit synergistic susceptibility to infections, suggesting complementary roles in immune defense .
Expression Kinetics and Regulatory Pathways
This compound induction is faster and more pronounced compared to other AMPs. In Drosophila, this compound transcripts surge 6 hours post-infection, whereas Drosomycin (regulated by the Toll pathway) peaks later . Housefly studies corroborate this rapid response, with Md-Diptericin expression rising 2–12 hours after Escherichia coli challenge . In contrast, Cecropins and Defensins show variable induction patterns depending on pathogen type (e.g., fungi vs. bacteria) .
Table 2: Expression Profiles of AMPs in Drosophila and Housefly
| AMP | Peak Expression (Post-Induction) | Primary Inducer | Pathway | Species |
|---|---|---|---|---|
| This compound | 6–12 hours | Gram-negative bacteria | Imd | Drosophila, Housefly |
| Drosomycin | 12–24 hours | Fungi/Gram-positive | Toll | Drosophila |
| Cecropin | 6–24 hours | Broad-spectrum | Toll/Imd | Drosophila |
| Defensin | 12–48 hours | Gram-positive | Toll | Housefly |
Evolutionary Conservation and Divergence
This compound genes exhibit balancing selection, maintaining allelic diversity to combat evolving pathogens. For example, a polymorphism at residue 69 (serine vs. arginine) in Drosophila this compound correlates with resistance to Providencia rettgeri infections . Housefly this compound, however, shares 77% homology with stable fly this compound A, indicating strong purifying selection within Diptera .
Synergy and Redundancy in Immune Defense
This compound often acts synergistically with other AMPs. In Drosophila, combined loss of this compound, Attacin, and Drosocin results in greater susceptibility than individual deletions . Similarly, housefly studies show that this compound and Cecropin co-expression enhances survival during mixed infections . This redundancy ensures robust immunity despite pathogen evasion mechanisms.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for this compound preparation is solid-phase peptide synthesis (SPPS), which allows stepwise assembly of the peptide chain on a resin support. This method is favored due to the peptide’s considerable length (82 amino acids) and the need for precise incorporation of glycosylated residues.
- Stepwise Synthesis : The peptide is synthesized from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
- Incorporation of Glycosylated Residue : A key advancement was the development of N α-Fmoc-Thr(Ac3-α-D-GalNAc), a glycosylated threonine building block, which enabled the incorporation of the sugar moiety during synthesis.
- Purification : After synthesis, the peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to homogeneity.
Semi-Synthesis and Native Chemical Ligation
While full chemical synthesis is the standard, semi-synthetic approaches combining synthetic peptides with recombinant protein fragments have been explored to facilitate access to glycopeptides, including this compound, especially when incorporating post-translational modifications such as phosphorylation or glycosylation.
Research Findings on Synthesis and Activity
Detailed Protocol Summary for this compound Preparation
| Step | Description |
|---|---|
| 1. Resin Loading | Attach first amino acid to resin using standard Fmoc chemistry |
| 2. Chain Elongation | Sequential addition of Fmoc-protected amino acids, including glycosylated threonine |
| 3. Deprotection | Removal of Fmoc group after each coupling step using piperidine |
| 4. Coupling | Use of activating agents (e.g., HBTU, HATU) to form peptide bonds |
| 5. Cleavage | Cleave peptide from resin using trifluoroacetic acid (TFA) with scavengers |
| 6. Purification | Purify crude peptide by reversed-phase HPLC |
| 7. Characterization | Confirm peptide identity and purity by mass spectrometry and analytical HPLC |
Summary Table: Comparison of this compound Preparation Methods
Q & A
Q. What experimental methods are used to detect Diptericin expression in Drosophila melanogaster immune response studies?
this compound expression is commonly measured via RT-qPCR to quantify transcriptional levels after bacterial challenge. The IMD pathway activation (specifically by Gram-negative bacteria) triggers this compound upregulation. Researchers use RP49 as a housekeeping gene for normalization. Statistical analysis (e.g., one-way ANOVA in GraphPad Prism) compares infected vs. control groups to confirm significance .
Q. How is this compound cloned and expressed in prokaryotic systems for functional studies?
this compound genes are amplified via RT-PCR from insect mRNA (e.g., housefly larvae) and cloned into expression vectors like pGEX-4T-1 with GST tags. Recombinant E. coli BL21 strains are induced with IPTG, and protein expression is confirmed via SDS-PAGE (e.g., 37 kDa fusion protein) and Western blot using HA antibodies. Purification employs GST affinity columns, though bioactivity assays require tag removal .
Q. What bioinformatics tools validate this compound sequence homology and phylogenetic relationships?
Cloned sequences (e.g., GenBank accession FJ794602) are aligned using BLAST against existing this compound homologs. Phylogenetic trees (e.g., Neighbor-Joining method) classify this compound within the Attacin_C superfamily. Amino acid composition analysis (e.g., glycine-rich C-terminus, proline-rich N-terminus) informs structural predictions .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s antimicrobial activity across experimental models?
Discrepancies between in vitro (e.g., recombinant protein assays) and in vivo (e.g., Drosophila survival studies) results may stem from post-translational modifications or host-specific immune crosstalk. Researchers use tandem mass spectrometry to verify protein integrity and RNAi knockdowns to isolate this compound-specific effects .
Q. What strategies optimize this compound expression in heterologous systems while minimizing cytotoxicity?
Fusion tags (e.g., GST) reduce toxicity to host bacteria, but tag cleavage (via thrombin or PreScission protease) is critical for functional assays. Inducible promoters (e.g., T7/lacO) with optimized IPTG concentrations (0.1–1.0 mM) and induction temperatures (16–30°C) balance yield and solubility. Protease-deficient strains (e.g., BL21(DE3)) enhance stability .
Q. How is temporal regulation of this compound transcription analyzed during immune challenges?
Time-course experiments (e.g., 0–24 hrs post-infection) with RT-qPCR reveal dynamic expression patterns. For example, housefly this compound peaks at 6–12 hrs after E. coli exposure. Dual-luciferase reporter assays or CRISPR-Cas9-edited promoter regions identify key regulatory elements (e.g., NF-κB binding sites) .
Q. What statistical approaches address variability in this compound expression data across biological replicates?
Non-parametric tests (e.g., Kruskal-Wallis) are used for non-normal distributions. Mixed-effects models account for batch effects in multi-experiment datasets. Power analysis (e.g., G*Power software) determines minimum sample sizes to detect ≥2-fold changes with α=0.05 and β=0.2 .
Q. How do researchers validate this compound’s role in systemic immunity beyond local gut responses?
Tissue-specific RNAi (e.g., using UAS-Gal4 systems in Drosophila) or conditional knockouts in fat body/hemocytes dissect systemic vs. epithelial roles. Metabolomic profiling (e.g., LC-MS) links this compound expression to downstream immune metabolites like reactive oxygen species .
Methodological Considerations
Q. What controls are essential when quantifying this compound in infection models?
Q. How is this compound’s evolutionary conservation leveraged for cross-species studies?
Domain-swapping experiments (e.g., replacing this compound’s glycine-rich region with homologs from Stomoxys calcitrans) test functional conservation. Structural modeling (e.g., AlphaFold) predicts conserved binding interfaces for microbial ligands .
Data Interpretation and Reporting
Q. How should conflicting results about this compound’s spectrum of activity be reported?
Transparently document experimental conditions (e.g., bacterial strain variability, protein purity). Use meta-analysis frameworks to aggregate data from multiple studies, highlighting methodological differences (e.g., MIC assays vs. in vivo survival) .
Q. What guidelines ensure reproducibility in this compound research?
Follow ARRIVE or MIAME standards for animal and microarray studies, respectively. Publish raw qPCR Ct values, SDS-PAGE gel images, and plasmid maps in supplemental data. Cite vector backbones (e.g., pGEX-4T-1) and software versions (e.g., GraphPad Prism 9.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
